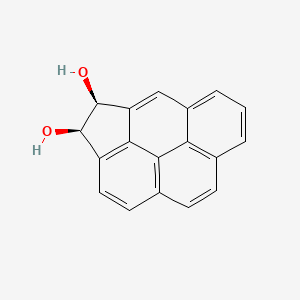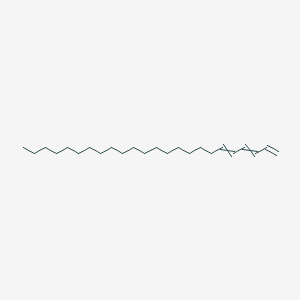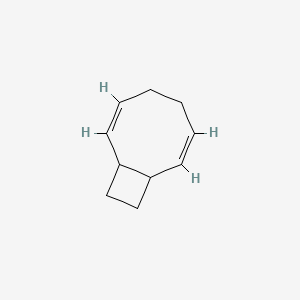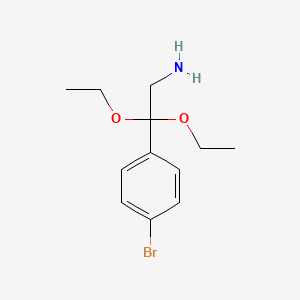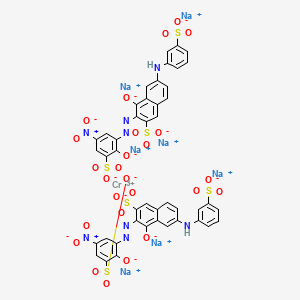
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium is a complex inorganic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium typically involves multi-step organic reactions. The process may start with the preparation of the azo compound through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compound with a chromate salt under controlled pH and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous monitoring systems would be essential to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate group can participate in oxidation reactions, converting other substances to their oxidized forms.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent for various analytical and synthetic purposes. Its complex structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in the laboratory.
Biology
In biological research, the compound’s ability to interact with biomolecules can be exploited for studying enzyme mechanisms or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a diagnostic agent or in drug development, where its unique properties can be harnessed to target specific biological pathways.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium involves its interaction with molecular targets through its functional groups. The chromate group can act as an oxidizing agent, while the azo and sulfonate groups can participate in binding interactions with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, hexasodium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications.
Properties
CAS No. |
72765-47-0 |
|---|---|
Molecular Formula |
C44H22CrN8Na7O26S6 |
Molecular Weight |
1484.0 g/mol |
IUPAC Name |
heptasodium;chromium(3+);3-[(5-nitro-2-oxido-3-sulfonatophenyl)diazenyl]-4-oxido-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/2C22H16N4O13S3.Cr.7Na/c2*27-21-16-8-13(23-12-2-1-3-15(7-12)40(31,32)33)5-4-11(16)6-18(41(34,35)36)20(21)25-24-17-9-14(26(29)30)10-19(22(17)28)42(37,38)39;;;;;;;;/h2*1-10,23,27-28H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;;;;;/q;;+3;7*+1/p-10 |
InChI Key |
RSJLIHLXUBPTDB-UHFFFAOYSA-D |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
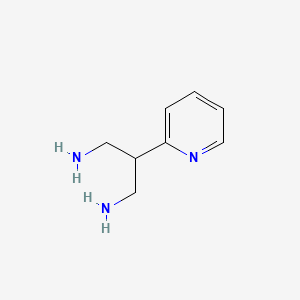
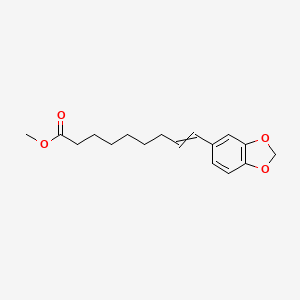

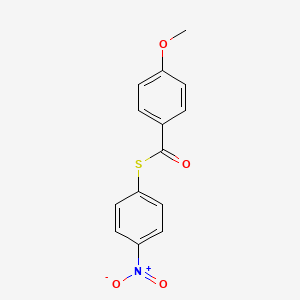
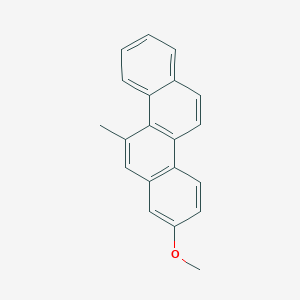
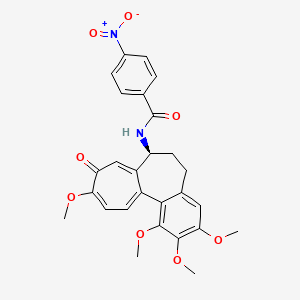
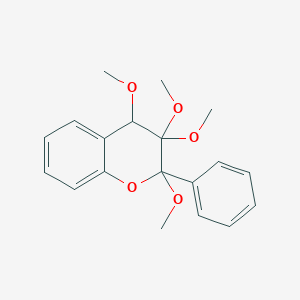
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
